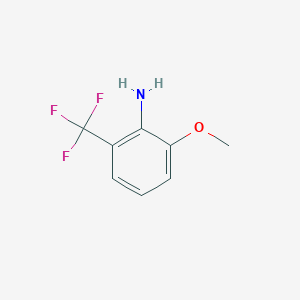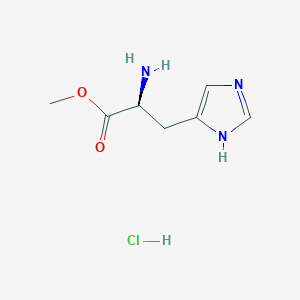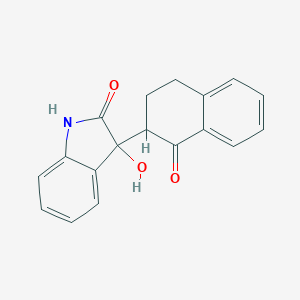
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one, also known as OTN-1, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. This compound also acts as an antioxidant and anti-inflammatory agent, reducing oxidative stress and inflammation in cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as reducing cell proliferation, inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and improving cognitive and motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to inhibit multiple signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of clinical studies on its safety and efficacy in humans.
Orientations Futures
There are several future directions for 3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one research, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Development of novel drug delivery systems to improve its bioavailability and targeting.
3. Studies on its potential use in combination with other therapeutic agents.
4. Investigation of its role in other diseases such as diabetes and cardiovascular disease.
5. Studies on its mechanism of action and potential targets for drug development.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of multiple signaling pathways and antioxidant and anti-inflammatory properties make it a potential candidate for drug development. However, further research is needed to determine its safety and efficacy in humans and its potential use in combination with other therapeutic agents.
Méthodes De Synthèse
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multi-step process involving the condensation of 2-naphthylamine with a ketone followed by cyclization and reduction. The final product is a yellow crystalline powder with a melting point of 224-226°C.
Applications De Recherche Scientifique
3-hydroxy-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, this compound has been found to reduce amyloid beta-induced neurotoxicity and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propriétés
Numéro CAS |
19579-63-6 |
|---|---|
Formule moléculaire |
C18H15NO3 |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
3-hydroxy-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-1H-indol-2-one |
InChI |
InChI=1S/C18H15NO3/c20-16-12-6-2-1-5-11(12)9-10-14(16)18(22)13-7-3-4-8-15(13)19-17(18)21/h1-8,14,22H,9-10H2,(H,19,21) |
Clé InChI |
LBKHRXAIYVPURT-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4NC3=O)O |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4NC3=O)O |
Autres numéros CAS |
19579-63-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



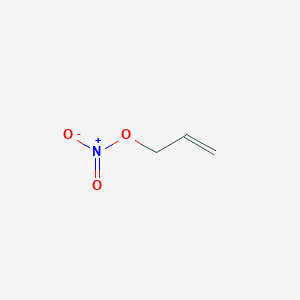

![Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B181434.png)
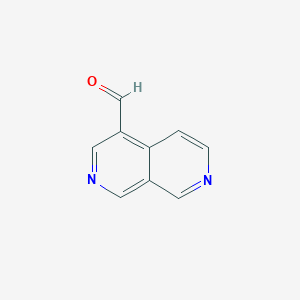


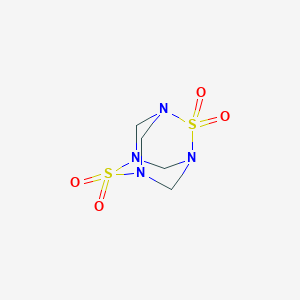

![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
